molecular formula C18H21BN2O4 B14773814 3-hydroxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide

3-hydroxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide

Cat. No.: B14773814
M. Wt: 340.2 g/mol
InChI Key: IHTUQBWMIZSPJD-UHFFFAOYSA-N
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Description

3-hydroxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide is an organic compound that features a benzamide group linked to a pyridine ring, which is further substituted with a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide typically involves the Miyaura borylation reaction. This reaction is a palladium-catalyzed cross-coupling process that introduces the boronate ester group into the pyridine ring. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Miyaura borylation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-hydroxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide is unique due to its combination of a benzamide group, a pyridine ring, and a dioxaborolane moiety. This structure provides it with distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C18H21BN2O4

Molecular Weight

340.2 g/mol

IUPAC Name

3-hydroxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide

InChI

InChI=1S/C18H21BN2O4/c1-17(2)18(3,4)25-19(24-17)15-11-13(8-9-20-15)21-16(23)12-6-5-7-14(22)10-12/h5-11,22H,1-4H3,(H,20,21,23)

InChI Key

IHTUQBWMIZSPJD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

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